

# Protocol for Assessing (+)-Losigamone in Hippocampal Slice Cultures

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-Losigamone

Cat. No.: B10784438

[Get Quote](#)

## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**(+)-Losigamone**, the S(+) enantiomer of Losigamone, is a novel anticonvulsant agent that has shown promise in the treatment of partial and secondarily generalized seizures.<sup>[1]</sup> Its mechanism of action is distinct from many traditional antiepileptic drugs and is thought to involve the modulation of excitatory neurotransmission.<sup>[1][2]</sup> Specifically, studies have indicated that **(+)-Losigamone** reduces the release of excitatory amino acids, such as glutamate and aspartate, and decreases the persistent sodium current (INaP) in hippocampal neurons.<sup>[1][3][4]</sup> These actions suggest a potential neuroprotective effect in conditions of neuronal hyperexcitability.

Organotypic hippocampal slice cultures are a valuable in vitro model for studying the complex neuronal circuitry of the hippocampus in a preparation that maintains its three-dimensional structure for several weeks. This system allows for the investigation of both acute and chronic effects of neuroactive compounds on synaptic transmission, neuronal viability, and network activity.

This document provides a detailed protocol for the assessment of **(+)-Losigamone** in organotypic hippocampal slice cultures, covering slice preparation, drug application, and methodologies for evaluating its electrophysiological and neuroprotective effects.

## Data Presentation

Table 1: Effective Concentrations of **(+)-Losigamone** in In Vitro Preparations

| Parameter                                              | Preparation             | (+)-<br>Losigamone<br>Concentration | Effect                                                             | Reference |
|--------------------------------------------------------|-------------------------|-------------------------------------|--------------------------------------------------------------------|-----------|
| Glutamate & Aspartate Release (Potassium-stimulated)   | Mouse cortical slices   | 100 $\mu$ M                         | Significant reduction (p<0.05 for aspartate, p<0.01 for glutamate) | [1]       |
| Glutamate & Aspartate Release (Potassium-stimulated)   | Mouse cortical slices   | 200 $\mu$ M                         | Significant reduction (p<0.01 for both)                            | [1]       |
| Glutamate & Aspartate Release (Veratridine-stimulated) | Mouse cortical slices   | 100 $\mu$ M                         | Significant reduction (p<0.05 for both)                            | [1]       |
| Glutamate & Aspartate Release (Veratridine-stimulated) | Mouse cortical slices   | 200 $\mu$ M                         | Significant reduction (p<0.01 for both)                            | [1]       |
| Spontaneous Depolarizations (in $Mg^{2+}$ -free aCSF)  | Mouse cortical wedge    | 50-200 $\mu$ M                      | Significant reduction                                              | [1]       |
| Persistent Sodium Current (INaP)                       | Rat hippocampal neurons | 100-200 $\mu$ M                     | Decrease in amplitude                                              | [3][4]    |

Table 2: Quantitative Effects of (+)-Losigamone on Stimulated Amino Acid Release

| Stimulus                 | Amino Acid | (+)-Losigamone Concentration | Mean Stimulated Release (% of first pulse) | Reference |
|--------------------------|------------|------------------------------|--------------------------------------------|-----------|
| Potassium (60 mM)        | Aspartate  | 100 $\mu$ M                  | ~70%                                       | [5]       |
| Potassium (60 mM)        | Glutamate  | 100 $\mu$ M                  | ~75%                                       | [5]       |
| Potassium (60 mM)        | Aspartate  | 200 $\mu$ M                  | ~60%                                       | [5]       |
| Potassium (60 mM)        | Glutamate  | 200 $\mu$ M                  | ~65%                                       | [5]       |
| Veratridine (20 $\mu$ M) | Aspartate  | 100 $\mu$ M                  | ~55%                                       | [5]       |
| Veratridine (20 $\mu$ M) | Glutamate  | 100 $\mu$ M                  | ~50%                                       | [5]       |
| Veratridine (20 $\mu$ M) | Aspartate  | 200 $\mu$ M                  | ~45%                                       | [5]       |
| Veratridine (20 $\mu$ M) | Glutamate  | 200 $\mu$ M                  | ~40%                                       | [5]       |

## Experimental Protocols

### Preparation of Organotypic Hippocampal Slice Cultures (Interface Method)

This protocol is adapted from standard methods for preparing organotypic hippocampal slice cultures.

#### Materials:

- P6-P8 rat or mouse pups

- Dissection medium (e.g., Gey's Balanced Salt Solution with 25 mM D-glucose)
- Culture medium: 50% MEM with Earle's salts, 25% Hank's Balanced Salt Solution, 25% heat-inactivated horse serum, 2 mM L-glutamine, 25 mM D-glucose, and 1x Penicillin-Streptomycin.
- Millicell cell culture inserts (0.4  $\mu$ m)
- 6-well culture plates
- Vibratome or tissue chopper
- Stereomicroscope
- Standard surgical instruments

**Procedure:**

- Anesthetize and decapitate the pup in accordance with institutional animal care and use committee guidelines.
- Rapidly dissect the brain and place it in ice-cold, carbogen (95% O<sub>2</sub>/5% CO<sub>2</sub>)-gassed dissection medium.
- Isolate the hippocampi from both hemispheres.
- Cut the hippocampi into 350-400  $\mu$ m thick transverse slices using a vibratome or tissue chopper in cold dissection medium.
- Transfer the slices to a dish containing fresh, cold dissection medium.
- Carefully place 2-3 slices onto each Millicell insert in a 6-well plate containing 1 mL of pre-warmed culture medium per well.
- Incubate the slices at 35-37°C in a humidified 5% CO<sub>2</sub> incubator.
- Change the culture medium every 2-3 days.

- Allow the slices to mature for 7-10 days in vitro (DIV) before commencing experiments.

## Electrophysiological Assessment of (+)-Losigamone

### A. Whole-Cell Patch-Clamp Recordings to Assess INaP

Objective: To measure the effect of **(+)-Losigamone** on the persistent sodium current (INaP) in CA1 pyramidal neurons.

Solutions:

- Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.2 mM MgCl<sub>2</sub>, 2.5 mM CaCl<sub>2</sub>, 25 mM NaHCO<sub>3</sub>, 10 mM glucose. Equilibrated with 95% O<sub>2</sub>/5% CO<sub>2</sub>.
- Internal Solution (for INaP isolation): 120 mM Cs-gluconate, 20 mM KCl, 10 mM HEPES, 2 mM MgCl<sub>2</sub>, 2 mM Mg<sub>2</sub>ATP, 0.3 mM NaGTP, 7 mM phosphocreatine, 0.6 mM EGTA. pH adjusted to 7.2 with CsOH. To block K<sup>+</sup> and Ca<sup>2+</sup> currents, add appropriate blockers to the aCSF (e.g., TEA, 4-AP, CdCl<sub>2</sub>).
- (+)-Losigamone** Stock Solution: Prepare a 100 mM stock in DMSO. The final DMSO concentration in the recording solution should be  $\leq 0.1\%.$ <sup>[4]</sup>

Procedure:

- Transfer a hippocampal slice culture to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF (with K<sup>+</sup> and Ca<sup>2+</sup> channel blockers) at room temperature.<sup>[6]</sup>
- Identify CA1 pyramidal neurons for recording.
- Establish a whole-cell patch-clamp configuration.
- To measure INaP, apply slow depolarizing voltage ramps from -70 mV to 0 mV.<sup>[4]</sup>
- Record baseline INaP.
- Bath-apply **(+)-Losigamone** at final concentrations of 50 µM, 100 µM, and 200 µM for 10-15 minutes each.

- Record INaP in the presence of each concentration of **(+)-Losigamone**.
- Perform a washout by perfusing with drug-free aCSF.
- At the end of the experiment, apply tetrodotoxin (TTX) to confirm the recorded current is a sodium current.<sup>[4]</sup>

#### B. Field Potential Recordings to Assess Synaptic Transmission

Objective: To evaluate the effect of **(+)-Losigamone** on excitatory postsynaptic potentials (EPSPs).

Procedure:

- Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
- Record baseline field EPSPs (fEPSPs).
- Bath-apply **(+)-Losigamone** (50-200  $\mu$ M) and record fEPSPs.
- Analyze changes in the fEPSP slope and amplitude.

## Neuroprotection Assay against Excitotoxicity

Objective: To assess the neuroprotective effect of **(+)-Losigamone** against glutamate-induced cell death.

Procedure:

- At 10 DIV, treat slice cultures with **(+)-Losigamone** (100  $\mu$ M) or vehicle (0.1% DMSO) for 24 hours.
- Induce excitotoxicity by exposing the slices to a high concentration of glutamate (e.g., 1 mM) or NMDA (e.g., 50  $\mu$ M) for a defined period (e.g., 1-3 hours) in the presence of the drug or vehicle.

- Wash out the excitotoxin and continue to culture the slices in their respective **(+)-Losigamone** or vehicle-containing medium for another 24-48 hours.
- Assess cell death using a fluorescent viability stain such as Propidium Iodide (PI).
- Capture fluorescent images and quantify the PI-positive (dead) cells in the CA1 and CA3 regions.
- Compare the extent of cell death in **(+)-Losigamone**-treated slices versus vehicle-treated slices.

## Visualizations

### Signaling Pathway and Experimental Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **(+)-Losigamone**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing **(+)-Losigamone**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. multichannelsystems.com [multichannelsystems.com]
- 2. Effects of the tetrone acid derivatives AO33 (losigamone) and AO78 on epileptiform activity and on stimulus-induced calcium concentration changes in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. The antiepileptic drug losigamone decreases the persistent Na<sup>+</sup> current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organotypic hippocampal slice cultures – electrophysiology [bio-protocol.org]
- To cite this document: BenchChem. [Protocol for Assessing (+)-Losigamone in Hippocampal Slice Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10784438#protocol-for-assessing-losigamone-in-hippocampal-slice-cultures]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)